3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid
Overview
Description
3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of both a methylsulfonyl group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a suitable precursor using reagents such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one under mild conditions . The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially leading to the formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Scientific Research Applications
3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the methylsulfonyl group can influence the compound’s reactivity and interaction with biological targets. These groups can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
4-(Methylsulfonyl)benzoic acid: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid: A positional isomer with potentially different reactivity and applications.
Uniqueness: 3-(Methylsulfonyl)-5-(trifluoromethyl)benzoic acid is unique due to the combined presence of both the trifluoromethyl and methylsulfonyl groups, which confer distinct chemical properties and potential applications. This combination enhances its utility in various fields, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGFECHNVOBBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-43-6 | |
Record name | 3-methanesulfonyl-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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